molecular formula C13H11ClN2O3 B2803600 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde CAS No. 1376382-30-7

4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde

Cat. No.: B2803600
CAS No.: 1376382-30-7
M. Wt: 278.69
InChI Key: OFOIAUKHTDCWDR-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and a methyl group, connected to a benzaldehyde moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine.

    Substitution Reaction: The chlorine atom on the pyrimidine ring can be substituted with a hydroxyl group to form 4-hydroxy-6-methylpyrimidine.

    Etherification: The hydroxyl group on the pyrimidine ring is then reacted with 3-methoxybenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzoic acid.

    Reduction: 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: This compound shares the pyrimidine ring with similar substitutions but lacks the benzaldehyde moiety.

    4-Chloro-6-methylpyrimidine: Similar pyrimidine structure but without the ether linkage to the benzaldehyde.

Uniqueness

4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde is unique due to its combination of a substituted pyrimidine ring and a benzaldehyde moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(6-chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-15-12(14)6-13(16-8)19-10-4-3-9(7-17)5-11(10)18-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOIAUKHTDCWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)OC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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